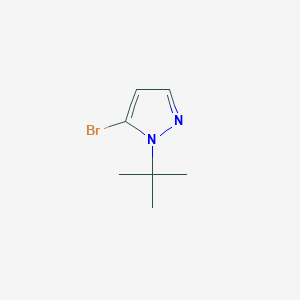

5-Bromo-1-(tert-butyl)-1H-pyrazole

Description

5-Bromo-1-(tert-butyl)-1H-pyrazole is a brominated pyrazole derivative featuring a tert-butyl substituent at the 1-position and a bromine atom at the 5-position of the pyrazole ring. Its molecular formula is C₇H₁₀BrN₂, with a molecular weight of 213.07 g/mol. The tert-butyl group enhances steric bulk and lipophilicity, making the compound valuable in medicinal chemistry and materials science as an intermediate for further functionalization .

Synthesis:

The compound can be synthesized via methods such as cyclocondensation or halogenation reactions. For example, tert-butyl-protected pyrazoles are often prepared using di-tert-butyl dicarbonate (Boc₂O) under reflux conditions in 1,4-dioxane or dichloromethane (DCM) . Bromination at the 5-position is typically achieved using brominating agents like N-bromosuccinimide (NBS) or direct substitution reactions .

Applications:

This compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions due to its bromine substituent, enabling the introduction of aryl or heteroaryl groups. It is also used in the synthesis of bioactive molecules, including kinase inhibitors and agrochemicals .

Properties

IUPAC Name |

5-bromo-1-tert-butylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-7(2,3)10-6(8)4-5-9-10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJRDZXBZLUAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(tert-butyl)-1H-pyrazole typically involves the bromination of 1-(tert-butyl)-1H-pyrazole. One common method includes the reaction of 1-(tert-butyl)-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to achieve selective bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyrazole oxides or reduction reactions to remove the bromine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions are typical.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 5-azido-1-(tert-butyl)-1H-pyrazole or 5-thio-1-(tert-butyl)-1H-pyrazole.

Oxidation Products: Pyrazole oxides.

Reduction Products: 1-(tert-butyl)-1H-pyrazole.

Scientific Research Applications

Chemistry: 5-Bromo-1-(tert-butyl)-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs. Its derivatives are studied for their biological activities and interactions with various biological targets.

Industry: The compound is also explored for its potential use in materials science, particularly in the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 5-Bromo-1-(tert-butyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity towards molecular targets, such as kinases or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 5-Bromo-1-(tert-butyl)-1H-pyrazole, emphasizing substituent effects, reactivity, and applications.

Table 1: Structural Analogs and Key Properties

Key Comparisons:

Steric and Electronic Effects: The tert-butyl group in this compound provides significant steric hindrance, slowing reaction rates in crowded environments compared to smaller substituents like methyl (e.g., 5-Bromo-1,3-dimethyl-1H-pyrazole) . Electron-withdrawing groups (e.g., cyano in 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile) decrease electron density on the pyrazole ring, directing electrophilic attacks to specific positions, whereas tert-butyl is electron-donating .

Positional Isomerism :

- In 4-Bromo-3-(tert-butyl)-1H-pyrazole , bromine at the 4-position alters the electronic distribution of the ring compared to the 5-bromo isomer. This impacts reactivity in cross-coupling reactions, as bromine position dictates regioselectivity in Suzuki-Miyaura couplings .

Functional Group Diversity: The amino and cyano groups in 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile enable diverse derivatization pathways, such as amide bond formation, which are absent in the parent compound .

Solubility and Reactivity: 5-Bromo-1-(methoxymethyl)-1H-pyrazole exhibits improved solubility in polar solvents due to its methoxymethyl group, contrasting with the tert-butyl analog’s preference for nonpolar solvents .

Research Findings:

Biological Activity

5-Bromo-1-(tert-butyl)-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a bromine atom and a tert-butyl group. This unique structure contributes to its biological activity by allowing interactions with various biological targets. The compound can be synthesized through various methods, often involving bromination and functionalization of pyrazole derivatives.

The mechanism of action for this compound is primarily linked to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to the active sites of target enzymes, modulating their activity. This characteristic is crucial in drug discovery, where the compound serves as a pharmacophore for developing new therapeutic agents.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Derivatives of this compound have shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. For instance, some studies have reported its effectiveness against COX-2 with selectivity indices suggesting minimal side effects on COX-1 .

- Anticancer Activity : The compound's derivatives have been evaluated for their anticancer properties, particularly in inhibiting pathways involved in tumor growth and metastasis. Compounds derived from the pyrazole scaffold have demonstrated activity against various cancer cell lines .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could explain its diverse biological activities .

Case Studies

Several studies illustrate the biological activity of this compound and its derivatives:

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced rat paw edema model. The results indicated significant inhibition of edema, suggesting strong anti-inflammatory effects comparable to established drugs like celecoxib .

- Anticancer Screening : In vitro assays demonstrated that certain derivatives exhibited cytotoxicity against cancer cell lines, with IC50 values indicating potent activity. These compounds were found to induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

- Enzyme Interaction Studies : Binding affinity studies revealed that this compound interacts with specific enzymes linked to metabolic disorders. These interactions were characterized using molecular docking simulations, providing insights into the compound's potential therapeutic applications .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.